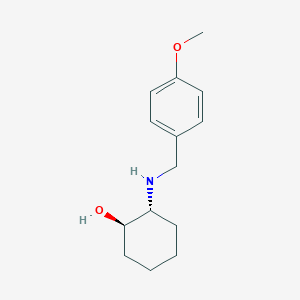
trans-2-(4-Methoxy-benzylamino)-cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Cyclohexanol derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “trans-2-(4-Methoxy-benzylamino)-cyclohexanol” might undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-(4-Methoxy-benzylamino)-cyclohexanol” would be expected to be similar to those of other cyclohexanol derivatives. These might include a relatively high boiling point and melting point due to the presence of the polar hydroxyl group, and solubility in both polar and nonpolar solvents .Aplicaciones Científicas De Investigación
Photoinduced Intramolecular Charge Transfer
The photochemical behavior of related compounds, such as trans-4-(N-arylamino)stilbene derivatives, demonstrates the influence of substituents on the formation of a twisted intramolecular charge transfer (TICT) state. Specifically, compounds with a methoxy substituent exhibit distinct photochemical behaviors, attributed to the formation of a TICT state, which may have implications for the photochemical properties of trans-2-(4-Methoxy-benzylamino)-cyclohexanol (Yang et al., 2004).
Chemoenzymatic Synthesis Applications
Chemoenzymatic synthesis techniques highlight the utility of similar compounds in synthesizing complex molecules. For instance, the synthesis of Isorengyol and Rengyol from related cyclohexanol derivatives indicates the potential for trans-2-(4-Methoxy-benzylamino)-cyclohexanol in the synthesis of pharmaceutical intermediates and natural products (Kobler & Effenberger, 2006).
Hydrodeoxygenation in Biomass Conversion
Research into the hydrodeoxygenation of lignin-derived phenols to cyclohexanols over bifunctional catalysts indicates potential applications for trans-2-(4-Methoxy-benzylamino)-cyclohexanol in biomass conversion processes. This could involve the transformation of biomass-derived compounds into valuable chemicals or fuels, demonstrating the compound's relevance in green chemistry and sustainable technologies (Xu et al., 2016).
Asymmetric Catalysis
The resolution and application of racemic 2-aminocyclohexanol derivatives as ligands in asymmetric catalysis suggest a potential role for trans-2-(4-Methoxy-benzylamino)-cyclohexanol in similar catalytic processes. This involves the synthesis of enantiomerically pure compounds, which is crucial for the development of pharmaceuticals and agrochemicals (Schiffers et al., 2006).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “trans-2-(4-Methoxy-benzylamino)-cyclohexanol” would depend on its potential applications. These could include further studies to determine its physical and chemical properties, investigations of its biological activity, and development of synthetic methods for its preparation .
Propiedades
IUPAC Name |
(1R,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h6-9,13-16H,2-5,10H2,1H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJUCVXCEPFGIK-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Methoxy-benzylamino)-cyclohexanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)

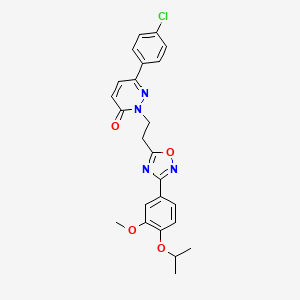
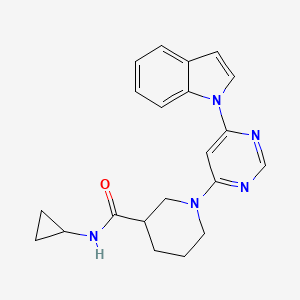
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)
![N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide](/img/structure/B2739208.png)
![3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2739209.png)

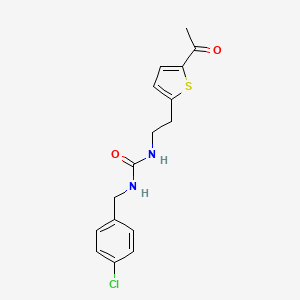
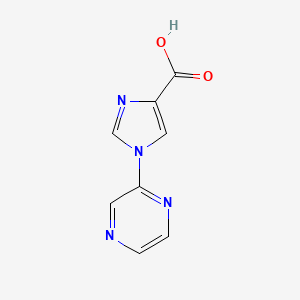
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide](/img/structure/B2739214.png)
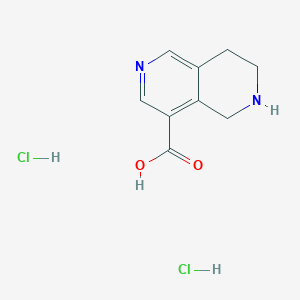
![5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2739219.png)
![ethyl 2-((Z)-2-(cinnamoylimino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739220.png)